molecular formula C24H35BrN2O B14199017 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine CAS No. 844697-10-5

2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine

Cat. No.: B14199017
CAS No.: 844697-10-5
M. Wt: 447.5 g/mol
InChI Key: KUWQUGZBUYLFKV-UHFFFAOYSA-N
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Description

2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine is a chemical compound with the molecular formula C24H35BrN2O It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group that is further modified with a bromohexyl ether and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of 4-(6-bromohexoxy)phenyl) from 1,6-dibromohexane and 4-hydroxyphenyl. This intermediate is then reacted with 5-octylpyrimidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale reactions, such as improved yields, cost-effectiveness, and safety measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine is unique due to its combination of a bromohexyl ether and an octyl-substituted pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in diverse scientific research applications.

Properties

CAS No.

844697-10-5

Molecular Formula

C24H35BrN2O

Molecular Weight

447.5 g/mol

IUPAC Name

2-[4-(6-bromohexoxy)phenyl]-5-octylpyrimidine

InChI

InChI=1S/C24H35BrN2O/c1-2-3-4-5-6-9-12-21-19-26-24(27-20-21)22-13-15-23(16-14-22)28-18-11-8-7-10-17-25/h13-16,19-20H,2-12,17-18H2,1H3

InChI Key

KUWQUGZBUYLFKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCBr

Origin of Product

United States

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